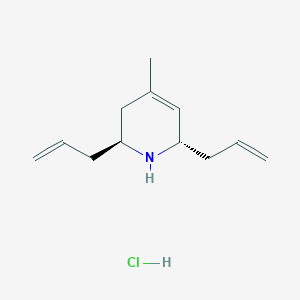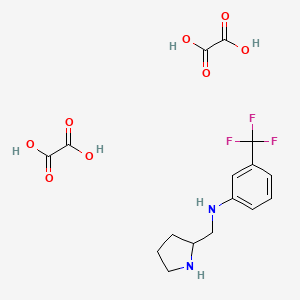
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate
Descripción general
Descripción
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate, also known as NPM-TFA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a solvent, a reagent, and a catalyst in various reactions. It is also used in the synthesis of other organic compounds, and it has been used in the synthesis of several pharmaceuticals. NPM-TFA is an important compound in the field of organic chemistry, and its properties and potential applications have been studied extensively.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Behavior
Research on similar compounds like 2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline has shown their use in coordination chemistry. These compounds can form square-planar coordination complexes with metals like palladium, potentially useful in catalysis or material science (Nayab, Lee, & Jeong, 2013).
N,N,4-Tris(pyridin-2-ylmethyl)aniline, a compound with a similar structure, was synthesized for coordination chemistry applications. This ligand showed flexibility in forming various metal complexes, indicating the potential of similar compounds in the development of diverse molecular structures (Almesaker, Bourne, Ramon, Scott, & Strauss, 2007).
Catalysis
- Derivatives of (S)-N-(pyrrolidin-2-ylmethyl)aniline have been used to synthesize new chiral phosphorous triamides for application in asymmetric catalysis, demonstrating the potential of similar compounds in enhancing the efficiency and selectivity of chemical reactions (Barta, Hölscher, Franciò, & Leitner, 2009).
Photocaging and Metal Ion Release
- Compounds like N-[2-(pyridine-2-yl)ethyl]-N-(pyridine-2-ylmethyl)aniline have been studied for their role in photocaged complexes, indicating the potential of similar aniline derivatives in controlled release applications (Gwizdala, Singh, Friss, MacDonald, & Burdette, 2012).
Material Science
- Research on polyaniline and polypyrrole, related to aniline and pyrrole derivatives, suggests the relevance of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate in conducting polymer development, potentially useful in electronics and energy storage (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).
Propiedades
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2C2H2O4/c13-12(14,15)9-3-1-4-10(7-9)17-8-11-5-2-6-16-11;2*3-1(4)2(5)6/h1,3-4,7,11,16-17H,2,5-6,8H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHINRRUMMOKCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



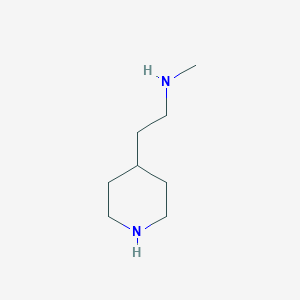
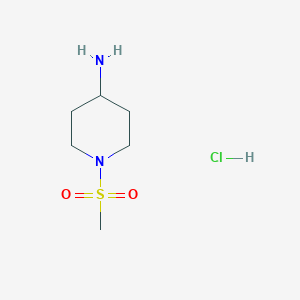
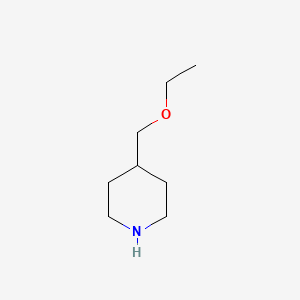
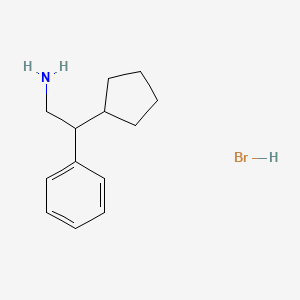
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
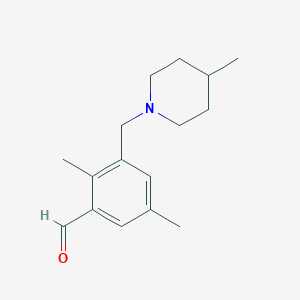
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
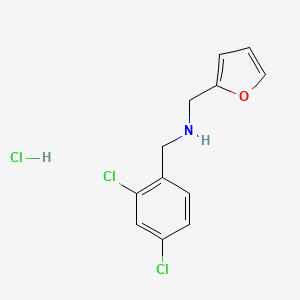
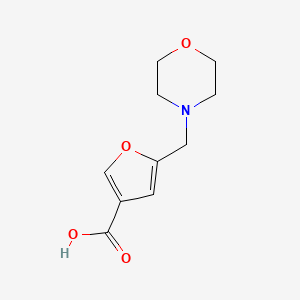
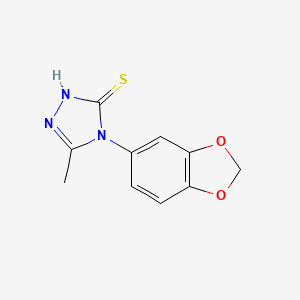
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
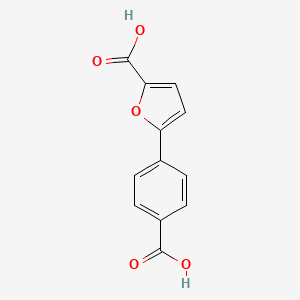
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
